Gly-Arg-Ala-Asp-Ser-Pro-Lys

Descripción general

Descripción

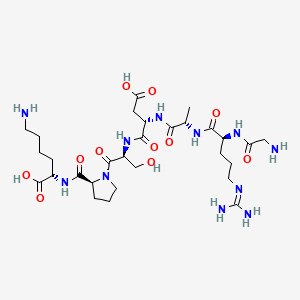

Gly-Arg-Ala-Asp-Ser-Pro-Lys is a synthetic peptide composed of seven amino acids: glycine, arginine, alanine, aspartic acid, serine, proline, and lysine. This peptide sequence is known for its role in various biological processes, particularly in cell adhesion and signaling. It is often used in research to study protein interactions and cellular mechanisms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Gly-Arg-Ala-Asp-Ser-Pro-Lys typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid (glycine) is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid (arginine) is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (alanine, aspartic acid, serine, proline, and lysine).

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Análisis De Reacciones Químicas

Types of Reactions: Gly-Arg-Ala-Asp-Ser-Pro-Lys can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other residues to study structure-function relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

Substitution: Site-directed mutagenesis or chemical modification.

Major Products:

Oxidation: Oxidized peptide with modified side chains.

Reduction: Reduced peptide with free thiol groups.

Substitution: Peptide variants with altered amino acid sequences.

Aplicaciones Científicas De Investigación

Gly-Arg-Ala-Asp-Ser-Pro-Lys has numerous applications in scientific research:

Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

Biology: Investigates cell adhesion, migration, and signaling pathways.

Medicine: Explores potential therapeutic applications, such as targeting integrins in cancer treatment.

Industry: Utilized in the development of biomaterials and drug delivery systems.

Mecanismo De Acción

The mechanism of action of Gly-Arg-Ala-Asp-Ser-Pro-Lys involves its interaction with integrin receptors on the cell surface. This interaction triggers intracellular signaling pathways that regulate cell adhesion, migration, and proliferation. The peptide’s specific sequence allows it to bind to integrin-binding sites, blocking the binding of other ligands and modulating cellular responses .

Comparación Con Compuestos Similares

Gly-Arg-Gly-Asp-Ser-Pro-Lys: Another peptide with a similar sequence but includes an additional glycine residue.

Arg-Gly-Asp-Ser: A shorter peptide known for its role in cell adhesion.

Gly-Arg-Ala-Asp-Ser-Pro: A variant lacking the lysine residue.

Uniqueness: Gly-Arg-Ala-Asp-Ser-Pro-Lys is unique due to its specific sequence, which provides distinct binding properties and biological activities. Its ability to interact with integrin receptors and modulate cellular functions makes it a valuable tool in research and potential therapeutic applications .

Actividad Biológica

Gly-Arg-Ala-Asp-Ser-Pro-Lys (GRADSPK) is a synthetic peptide that has garnered attention for its biological activities, particularly in cell adhesion, migration, and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of GRADSPK, including its mechanisms of action, relevant case studies, and research findings.

Structure and Composition

GRADSPK consists of a sequence of seven amino acids: Glycine (Gly), Arginine (Arg), Alanine (Ala), Aspartic acid (Asp), Serine (Ser), Proline (Pro), and Lysine (Lys). The presence of specific amino acids such as Arg and Asp is crucial for its interaction with integrin receptors, which are pivotal in cell adhesion and migration processes.

- Integrin Binding : GRADSPK contains motifs that facilitate binding to integrins, which are transmembrane receptors that mediate cell-extracellular matrix adhesion. This interaction is vital for various cellular processes including migration, proliferation, and differentiation .

- Cell Migration : Studies have shown that GRADSPK can influence cell migration. For instance, peptides with similar sequences have been demonstrated to inhibit or promote migration depending on their structural conformation and the cellular context .

- Signal Transduction : The peptide may also engage in signaling pathways that regulate cellular responses. This includes pathways involved in inflammation, apoptosis, and cellular stress responses .

Biological Activities

The biological activities of GRADSPK can be categorized into several key areas:

- Cell Adhesion : GRADSPK enhances cell adhesion to extracellular matrices, which is crucial for tissue engineering and regenerative medicine applications.

- Anti-inflammatory Effects : The peptide has shown potential in modulating inflammatory responses, making it a candidate for therapeutic strategies against inflammatory diseases .

- Antioxidant Properties : Preliminary studies suggest that GRADSPK may exhibit antioxidant activity by regulating oxidative stress markers within cells .

Table 1: Summary of Biological Activities

Case Study 1: Cell Migration Inhibition

A study involving the primary mesenchyme cells (PMCs) of the sea urchin demonstrated that GRADSPK can inhibit PMC migration in vivo when introduced into the blastocoel. This suggests a role for the peptide in regulating cellular movement during developmental processes .

Case Study 2: Integrin Interaction

Research has shown that GRADSPK binds effectively to integrin receptors, influencing cellular adhesion dynamics. This binding is critical for understanding how cells interact with their environment and could inform the design of biomaterials for tissue engineering .

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H51N11O11/c1-15(35-24(46)16(36-21(42)13-31)7-4-10-34-29(32)33)23(45)38-18(12-22(43)44)25(47)39-19(14-41)27(49)40-11-5-8-20(40)26(48)37-17(28(50)51)6-2-3-9-30/h15-20,41H,2-14,30-31H2,1H3,(H,35,46)(H,36,42)(H,37,48)(H,38,45)(H,39,47)(H,43,44)(H,50,51)(H4,32,33,34)/t15-,16-,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZSKTVOHRZIAQ-RABCQHRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H51N11O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745498 | |

| Record name | Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alpha-aspartyl-L-seryl-L-prolyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

729.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125455-58-5 | |

| Record name | Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alpha-aspartyl-L-seryl-L-prolyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.